molecular formula C8H16O4<br>C8H18O6 B1664057 2-Butanone peroxide CAS No. 1338-23-4

2-Butanone peroxide

Cat. No. B1664057
Key on ui cas rn: 1338-23-4
M. Wt: 210.22 g/mol
InChI Key: WFUGQJXVXHBTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06150429

Procedure details

Sodium methoxide (NaOCH3), toluene (anhydrous), dichloromethane, hexanes, activated neutral aluminum oxide (60 to 50 mesh), hydroquinone, methyl ethyl ketone peroxide, dimethylaniline, dicumylperoxide, diethylene glycol diacrylate, and tert-butylperoxybenzoate were obtained from commercial sources and used as received.
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[O-2].[Al+3].[O-2].[O-2].[Al+3].C1(C=CC(O)=CC=1)[OH:10].CCC(OOC(OO)(CC)C)(OO)C.CN(C)C1C=CC=CC=1.[C:40]([O:49][O:50][C:51]([C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1)(C)C)([C:43]1C=CC=CC=1)([CH3:42])[CH3:41].C(OCCOCCOC(=O)C=C)(=O)C=C>ClCCl.C1(C)C=CC=CC=1>[C:40]([O:49][O:50][C:51](=[O:10])[C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1)([CH3:43])([CH3:42])[CH3:41] |f:0.1,2.3.4.5.6|

Inputs

Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)(OO)OOC(C)(CC)OO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCOCCOC(C=C)=O
Step Nine
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OOC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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